Lipophilicity Shift Driven by 4-Fluorophenyl Substitution (vs Unfluorinated 1,4-Pentanediol)
The target compound's computed XLogP3 of 1.6 is substantially higher than that of unsubstituted 1,4-pentanediol, which is typically estimated to have an XLogP below 0.5 [1]. Although a direct experimental logP for unsubstituted 1,4-pentanediol is not provided in the same source, the addition of the 4-fluorophenyl moiety increases predicted logP by approximately 1–2 log units, consistent with the fragment contribution of a fluorinated aromatic ring. This difference predicts a 10–100× increase in octanol-water partition coefficient, translating to significantly longer reversed-phase HPLC retention times and altered extraction efficiency in impurity enrichment protocols .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computation) |
| Comparator Or Baseline | 1,4-Pentanediol (unfluorinated): estimated XLogP <0.5 (class-level inference; exact value not available in sourced database) |
| Quantified Difference | Increase of ≥1.1 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Higher logP directly impacts chromatographic selectivity, impurity retention behavior, and solvent extraction efficiency, making the fluorinated diol easier to resolve from hydrophilic matrix components in analytical method development.
- [1] PubChem. 1,4-Pentanediol, 1-(4-fluorophenyl)- (Computed Properties). XLogP3-AA. CID 11435554. View Source
